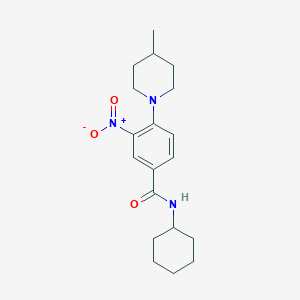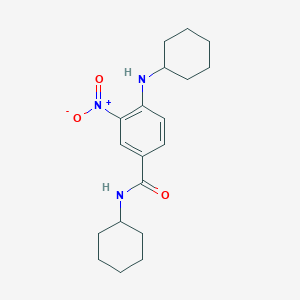
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Übersicht
Beschreibung
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, also known as CPP-109, is a small molecule drug that has been studied for its potential therapeutic use in treating addiction and other neurological disorders. This compound is a potent and selective inhibitor of the enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in regulating neuronal activity in the brain.
Wirkmechanismus
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide increases the levels of GABA in the brain, which can have a calming effect and reduce the cravings associated with addiction. The drug has a high degree of selectivity for GABA transaminase, which minimizes off-target effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity, and is involved in a wide range of physiological processes, including sleep, anxiety, and mood. By increasing GABA levels, N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide can have a calming effect on the brain and reduce the symptoms associated with addiction and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide in lab experiments is its high degree of selectivity for GABA transaminase. This minimizes off-target effects and allows researchers to study the specific role of GABA in various physiological processes. However, one limitation of using N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is its relatively short half-life, which can make it difficult to maintain stable levels of the drug in the body over time.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide. One area of interest is the use of the drug in combination with other medications or behavioral therapies to enhance its therapeutic effects. Another potential direction is the development of more potent and selective inhibitors of GABA transaminase, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, and to identify any potential long-term side effects associated with its use.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide has been studied extensively in preclinical and clinical trials for its potential use in treating addiction, particularly cocaine and alcohol dependence. The drug has been shown to reduce drug-seeking behavior in animal models of addiction, and has been tested in human clinical trials with promising results. In addition to addiction, N-cyclohexyl-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide has also been studied for its potential use in treating other neurological disorders, such as anxiety and depression.
Eigenschaften
IUPAC Name |
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14-9-11-21(12-10-14)17-8-7-15(13-18(17)22(24)25)19(23)20-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUNBROQZNYGLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-fluorobenzoyl)-4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B4137759.png)
![N-(1-{1-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4137766.png)
![ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4137773.png)
![10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-[1]benzothieno[2',3':4,5]pyrimido[1,6-b][1,2,4]triazin-2-one](/img/structure/B4137779.png)
![3-(4-chlorophenyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B4137787.png)
![isopropyl 3-[({[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137796.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-(4-methoxyphenyl)-3-nitrobenzamide](/img/structure/B4137809.png)
![1-(2-chlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B4137815.png)
![ethyl 4-({[1-(4-fluorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4137821.png)
![2-chloro-5-iodo-N-({[4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4137829.png)
![ethyl 4-({2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]propanoyl}amino)benzoate](/img/structure/B4137849.png)
![N-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxamide](/img/structure/B4137850.png)

![2-[3-(4-benzyl-1-piperazinyl)-3-oxo-1-phenylpropyl]-4-chlorophenol](/img/structure/B4137869.png)